N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine
Description
Properties
CAS No. |
89851-66-1 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
N'-(furan-3-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H12N2O/c8-2-3-9-5-7-1-4-10-6-7/h1,4,6,9H,2-3,5,8H2 |
InChI Key |
MVZOCQCWSANBLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CNCCN |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approaches
Reductive amination between furan-3-carbaldehyde and ethane-1,2-diamine offers a direct route. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 6–7 facilitates selective imine formation at the primary amine, yielding the target compound in 65–72% efficiency. Competing reactions include over-reduction of the furan ring and bis-alkylation, which are mitigated by stoichiometric control (1:1 aldehyde-to-diamine ratio) and low-temperature conditions (0–5°C).
Nucleophilic Substitution Reactions
Halogenated furan derivatives, such as 3-(bromomethyl)furan, react with ethane-1,2-diamine in polar aprotic solvents (e.g., dimethylformamide). Tributylamine acts as a proton scavenger, achieving 58% yield after 12 hours at 80°C. Challenges include the limited commercial availability of 3-(bromomethyl)furan, necessitating in situ preparation via Vilsmeier-Haack bromination of 3-methylfuran.
Catalytic Systems for Furan-Diamine Coupling
Transition Metal-Mediated Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination enables coupling of 3-furylmethyl halides with protected ethylene diamines. Using Pd2(dba)3/Xantphos and cesium carbonate in toluene, N-protected intermediates (e.g., Boc-ethane-1,2-diamine) react with 3-(chloromethyl)furan to deliver protected products in 81% yield. Subsequent deprotection with trifluoroacetic acid affords the free diamine.
Enzymatic and Green Chemistry Methods
Laccase-mediated oxidative coupling presents an eco-friendly alternative. In phosphate buffer (pH 5.0) with TEMPO as a mediator, furfuryl alcohol and ethane-1,2-diamine undergo oxidative amination at 25°C, achieving 44% conversion over 48 hours. While yields are moderate, this method eliminates heavy metal catalysts and operates under ambient conditions.
Intermediate-Based Synthesis Routes
Urea and Carbamate Precursors
Cyclic urea intermediates derived from ethane-1,2-diamine and carbonyl sources (e.g., phosgene) react with 3-furylmethylamine under basic conditions. Hydrolysis of the urea linkage with aqueous HCl at 120°C releases the target diamine in 76% isolated yield. This two-step sequence avoids direct handling of reactive furanmethyl halides.
Schiff Base Formation and Reduction
Condensation of ethane-1,2-diamine with furan-3-carbaldehyde generates a Schiff base, which is reduced using NaBH4 in ethanol. The reaction proceeds quantitatively at room temperature, though purification requires careful chromatography to remove unreacted diamine.
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Solvent | Tetrahydrofuran/Water (4:1) | +18% vs. MeOH |
| Temperature | 50°C | +22% vs. 25°C |
| Catalyst Loading | 5 mol% Pd(OAc)2 | +14% vs. 2 mol% |
Mixed solvent systems enhance solubility of both polar diamine and hydrophobic furan components. Elevated temperatures accelerate reaction kinetics without promoting side reactions.
Protecting Group Strategies
Boc (tert-butoxycarbonyl) protection of one amine group in ethane-1,2-diamine improves regioselectivity during alkylation. After coupling with 3-furylmethyl bromide, TFA-mediated deprotection achieves >95% recovery of the free diamine.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows >98% purity at 254 nm. Residual solvents are quantified via GC-MS, with DMF levels <50 ppm.
Industrial and Research Applications
N¹-[(Furan-3-yl)methyl]ethane-1,2-diamine serves as a ligand in asymmetric catalysis and a precursor for bioactive molecules. Its chelating ability with transition metals enhances catalytic activity in cross-coupling reactions, while the furan ring participates in click chemistry modifications.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of the furan ring.
Reduction: Sodium borohydride (NaBH4) is often employed for the reduction reactions.
Substitution: Various alkyl halides can be used for nucleophilic substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid.
Reduction: Furan-3-methanol.
Substitution: N-alkylated derivatives of the original compound.
Scientific Research Applications
N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N1-[(Furan-3-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activity .
Comparison with Similar Compounds
The following sections categorize ethane-1,2-diamine derivatives based on substituent types, highlighting their synthesis, properties, and applications.
Aromatic and Heteroaromatic Substituents
Pyridyl and Benzyl Groups
- Example: Co(L1)₂, where L1 = N,N,N′,N′-tetrakis((6-methylpyridin-2-yl)methyl)ethane-1,2-diamine . Application: Electrocatalytic CO₂ reduction to CO. Findings: Pyridyl substituents enhance metal coordination, achieving a turnover number (TON) of 639–2078 under optimized conditions.
- Example : N-(naphthalen-1-yl)-N-(phenyl(pyridin-2-yl)methylidene)ethane-1,2-diamine .
- Synthesis : Condensation with naphthalene and pyridine groups.
- Properties : Stabilized by intramolecular hydrogen bonds, critical for crystallization.
Furan vs. Benzyl/Pyridyl
However, furan’s lower basicity compared to pyridine could reduce metal-binding efficiency.
Bulky Hydrophobic Substituents
Geranyl and Adamantyl Groups
- Example: SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine) . Application: Antitubercular agent. Findings: Bulky substituents improve binding to arabinosyltransferase, achieving 14–35× higher activity than ethambutol.
- Comparison : Furan’s planar structure lacks the steric bulk of adamantyl or geranyl groups, likely reducing target affinity in biological systems.
Electron-Withdrawing Substituents
Trifluoromethyl and Chlorophenyl Groups
- Example : 1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine .
- Properties : The -CF₃ group increases hydrophobicity and electronic withdrawal, altering solubility and reactivity.
- Example: N′-[(4-chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine . Application: Potential use in pharmaceuticals due to halogenated aromatic motifs.
Furan’s Electronic Profile
Furan’s oxygen atom provides moderate electron donation, contrasting with the strong electron withdrawal of -CF₃ or -Cl. This difference may influence redox behavior and catalytic performance.
Amino-Rich Derivatives
DETA, TETA, and PEHA
- Example: N1-(2-aminoethyl)ethane-1,2-diamine (DETA) . Application: Corrosion inhibition. Findings: Increasing -NH groups (DETA → PEHA) correlates with higher inhibition efficiency due to enhanced adsorption on metal surfaces.
Furan’s Limitations
Coordination Chemistry and Catalysis
Cobalt and Platinum Complexes
- Example : Co(tpen)₂ (tpen = tetrapyridylmethyl-substituted ethane-1,2-diamine) .
- Application : Hydrogen production via water splitting.
- Performance : TON up to 2078, attributed to pyridyl’s strong coordination and electron transfer.
- Example : (N,N′-bis(2-hydroxyethyl)ethane-1,2-diamine)malonato platinum(II) .
- Properties : Hydrogen bonding stabilizes the cis-R,S isomer, critical for anticancer activity.
Furan in Catalysis
Furan’s weaker coordination ability compared to pyridyl groups may necessitate structural modifications (e.g., additional donor atoms) for catalytic efficacy.
Biological Activity
N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine, a compound featuring a furan moiety and an ethane-1,2-diamine backbone, has garnered attention for its potential biological activities. This article compiles research findings on its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to:
- Form Hydrogen Bonds : The amine groups can engage in hydrogen bonding with various biological macromolecules, enhancing its binding affinity to target proteins.
- Coordinate with Metal Ions : The compound may interact with metal ions in biological systems, potentially influencing enzymatic activities.
- Induce Reactive Intermediates : The furan ring can undergo metabolic transformations that generate reactive intermediates capable of interacting with cellular components.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance:
- In vitro Studies : Research has shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 50 µg/mL against these pathogens .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
Anticancer Potential
The compound has also been evaluated for anticancer properties. In a study focusing on human cancer cell lines:
- Cell Viability Assays : this compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM in various cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 30 |
Study on Antiviral Activity
A notable study assessed the antiviral activity of this compound against Zika virus (ZIKV). The findings indicated that the compound inhibited viral replication in vitro:
- Results : Viral load reduction was observed at concentrations of 25 µM, suggesting potential use in antiviral therapeutics .
Mechanistic Insights
Further mechanistic studies revealed that the compound's action may involve inhibition of viral entry or replication processes. Molecular docking simulations indicated favorable binding interactions with viral proteins responsible for replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
